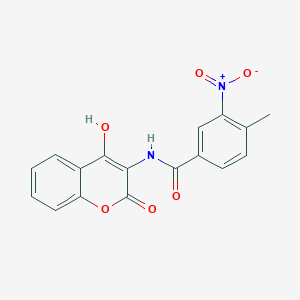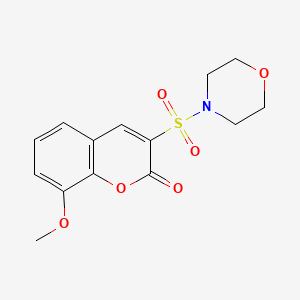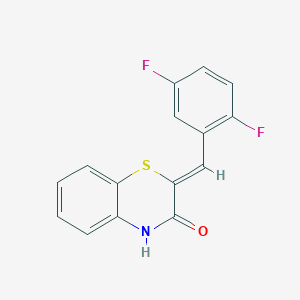![molecular formula C15H17ClN4O B14997216 2-Chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine](/img/structure/B14997216.png)
2-Chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a chloro group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine typically involves the reaction of 2-chloropyrazine with 1-(2-methoxyphenyl)piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrazine ring.
Coupling reactions: It can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazines, while oxidation and reduction can lead to different oxidation states of the pyrazine ring .
Scientific Research Applications
2-Chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is studied as a potential ligand for alpha1-adrenergic receptors, which are targets for treating conditions like hypertension and benign prostatic hyperplasia.
Biological Studies: It is used in studies involving receptor binding and molecular docking to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors (GPCRs) that mediate various physiological responses. The compound acts as a ligand, binding to these receptors and modulating their activity, which can influence processes like smooth muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Used for managing hypertension, also targeting alpha1-adrenergic receptors.
Uniqueness
2-Chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine is unique due to its specific substitution pattern, which may confer distinct binding affinities and pharmacokinetic properties compared to other similar compounds. Its methoxyphenyl group and chloro substitution on the pyrazine ring contribute to its unique chemical and biological properties .
Properties
Molecular Formula |
C15H17ClN4O |
|---|---|
Molecular Weight |
304.77 g/mol |
IUPAC Name |
2-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine |
InChI |
InChI=1S/C15H17ClN4O/c1-21-13-5-3-2-4-12(13)19-8-10-20(11-9-19)15-14(16)17-6-7-18-15/h2-7H,8-11H2,1H3 |
InChI Key |
ROGIELFBNVKJSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-chloro-4-ethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14997134.png)
![N-(4-methylbenzyl)-2-{[3-(2-methylphenoxy)-2-quinoxalinyl]sulfanyl}acetamide](/img/structure/B14997153.png)
![4-(4-ethylbenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B14997157.png)

![4-(2,5-dimethoxyphenyl)-N,N-diethyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14997176.png)

![4-{6-Chloro-3-[(4-chlorophenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B14997181.png)
![N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-5-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14997188.png)
![2-[5-(2,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B14997200.png)
![7-(4-Methylphenyl)-3-[(2-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14997203.png)

![Ethyl 1-{[2-(methoxycarbonyl)thiophen-3-yl]carbamothioyl}piperidine-3-carboxylate](/img/structure/B14997223.png)
![N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B14997229.png)
![3-(4-fluorophenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14997232.png)
